molecular formula C21H30O3 B136659 16alpha-Hydroxyprogesterone CAS No. 438-07-3

16alpha-Hydroxyprogesterone

Cat. No.: B136659
CAS No.: 438-07-3
M. Wt: 330.5 g/mol
InChI Key: LOVNYFVWYTXDRE-RMWFXKKMSA-N
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Description

16alpha-Hydroxyprogesterone, also known as 16alpha-hydroxypregn-4-ene-3,20-dione, is a minor endogenous progestogen steroid hormone and a metabolite of progesterone. It is formed in lower amounts compared to 17alpha-hydroxyprogesterone. This compound occurs in micromolar concentrations and its physiological relevance is still under investigation. It may accumulate in target tissues and could play a role in the reproductive system, mammary gland development, cardiovascular, and central nervous systems .

Biochemical Analysis

Biochemical Properties

16alpha-Hydroxyprogesterone is formed from progesterone via 16α-hydroxylation primarily by CYP17A1 and primarily in steroidogenic tissues including the adrenal glands, testes, and ovaries . It is also synthesized from progesterone during pregnancy by hepatic cytochrome P450 enzymes like CYP3A4 and CYP1A1 in the fetal liver as well as placenta . It is an end metabolite of progesterone and does not seem to be further metabolized .

Cellular Effects

This compound has approximately 67% and 43% of the affinity of progesterone for the PR-A and PR-B, respectively, and acts as an agonist of these receptors similarly to progesterone . It was found to produce natriuresis similar to that produced by spironolactone when administered to humans, suggesting that it also has antimineralocorticoid activity similarly to progesterone .

Molecular Mechanism

This compound showed low affinity for the mineralocorticoid receptor (MR) of greater than 1 μM (compared to 1 nM for progesterone) and showed no antagonism of the MR at up to a concentration of 1 μM . The findings of another study suggested that this compound antagonizes the effects of aldosterone via the MR, and it may still be possible that this compound has significant antimineralocorticoid activity in some cells in spite of its weak MR affinity .

Metabolic Pathways

This compound is involved in the metabolic pathway of progesterone, being a metabolite of this hormone . It is formed from progesterone via 16α-hydroxylation primarily by CYP17A1 .

Preparation Methods

16alpha-Hydroxyprogesterone is synthesized from progesterone via 16alpha-hydroxylation primarily by the enzyme CYP17A1 in steroidogenic tissues such as the adrenal glands, testes, and ovaries. During pregnancy, it is also synthesized by hepatic cytochrome P450 enzymes like CYP3A4 and CYP1A1 in the fetal liver and placenta . Industrial production methods typically involve the use of these enzymatic pathways to achieve the desired hydroxylation.

Chemical Reactions Analysis

16alpha-Hydroxyprogesterone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

16alpha-Hydroxyprogesterone has several scientific research applications:

Comparison with Similar Compounds

16alpha-Hydroxyprogesterone can be compared with other similar compounds such as:

    17alpha-Hydroxyprogesterone: Formed in higher amounts and further metabolized in steroidogenic tissues.

    5alpha-Dihydroprogesterone: Another metabolite of progesterone with different physiological roles.

    11-Deoxycorticosterone (21-hydroxyprogesterone): A precursor in the biosynthesis of corticosteroids.

    20-Dihydroprogesterone: A metabolite involved in various biological processes.

    Algestone (16alpha,17alpha-dihydroxyprogesterone): A synthetic derivative with specific applications in medicine.

This compound is unique due to its specific hydroxylation at the 16alpha position, which influences its binding affinity and activity at progesterone receptors.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVNYFVWYTXDRE-RMWFXKKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017030
Record name 16alpha-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438-07-3
Record name 16α-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16alpha-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16.alpha.-Hydroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16.alpha.-Hydroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16alpha-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16.ALPHA.-HYDROXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7JT9A46EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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